An In-depth Technical Guide to N-(hexacosanoyl)-sphinganine: Structure, Properties, and Methodologies
An In-depth Technical Guide to N-(hexacosanoyl)-sphinganine: Structure, Properties, and Methodologies
Introduction: Unveiling a Key Player in Sphingolipid Metabolism
N-(hexacosanoyl)-sphinganine, a member of the dihydroceramide class of sphingolipids, is a critical molecule at the intersection of membrane biology and cellular signaling. Composed of a sphinganine backbone N-acylated with a 26-carbon fatty acid (hexacosanoic acid), this very long-chain ceramide (VLC-Cer) plays a fundamental role in the structural integrity of cellular membranes and is implicated in a range of physiological and pathological processes. This guide provides a comprehensive technical overview of N-(hexacosanoyl)-sphinganine, from its molecular architecture to its biological significance and the experimental protocols required for its study.
Chemical Structure and Physicochemical Properties
N-(hexacosanoyl)-sphinganine, systematically named N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide, is a saturated sphingolipid. Its structure is characterized by a C18 sphinganine base linked via an amide bond to a C26 hexacosanoic acid. This very long acyl chain imparts distinct physicochemical properties compared to its shorter-chain counterparts.
Molecular Identity
| Property | Value | Source |
| Chemical Formula | C₄₄H₈₉NO₃ | |
| Molecular Weight | 680.19 g/mol | |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | |
| Synonyms | Cer(d18:0/26:0), C26:0 Dihydroceramide |
Physicochemical Characteristics
Experimentally determined physicochemical data for N-(hexacosanoyl)-sphinganine is sparse in the literature. However, based on the properties of other very long-chain ceramides, the following characteristics can be inferred:
-
Physical State: At room temperature, it is expected to be a white, waxy solid.[1]
-
Solubility: Due to its long, saturated acyl chain, N-(hexacosanoyl)-sphinganine exhibits very low solubility in aqueous solutions. It is soluble in warm organic solvents and solvent mixtures such as chloroform/methanol, ethanol, and isopropanol.[2][3][4] For cell-based assays, solubilization can be facilitated by using carriers like bovine serum albumin (BSA) or solubilizing agents like dodecane.[4]
-
Melting Point: Very long-chain ceramides generally have high melting points, contributing to the formation of ordered, gel-phase domains in lipid membranes.[5]
-
Spectral Data:
-
Mass Spectrometry (MS): In positive ion mode ESI-MS/MS, ceramides typically fragment to produce characteristic ions corresponding to the sphingoid base. For N-(hexacosanoyl)-sphinganine (d18:0/26:0), the protonated molecule [M+H]⁺ would be observed at m/z 680.7. Collision-induced dissociation would yield product ions at m/z 266.3, corresponding to the sphinganine backbone.[6][7]
-
Biological Significance and Signaling Pathways
N-(hexacosanoyl)-sphinganine is not merely a structural lipid; it is a key intermediate in sphingolipid metabolism and has been implicated in various cellular functions and disease states.
De Novo Synthesis Pathway
N-(hexacosanoyl)-sphinganine is synthesized in the endoplasmic reticulum (ER) via the de novo pathway. This process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine.[6][8] The final step in dihydroceramide synthesis is the N-acylation of sphinganine with a fatty acyl-CoA, a reaction catalyzed by a family of six ceramide synthases (CerS).[9][10]
The synthesis of very long-chain ceramides, including N-(hexacosanoyl)-sphinganine, is primarily mediated by Ceramide Synthase 2 (CerS2) , which has a preference for acyl-CoAs with chain lengths of C20-C26, and Ceramide Synthase 3 (CerS3) , which utilizes acyl-CoAs of C26 and longer.[10][11]
Role in Membrane Structure and Function
The presence of the very long C26 acyl chain in N-(hexacosanoyl)-sphinganine significantly influences membrane properties.
-
Lipid Rafts: Very long-chain sphingolipids are crucial for the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[12] These rafts serve as platforms for signal transduction and protein trafficking. In yeast, the C26 fatty acid of ceramides is essential for the association of proteins with these rafts and their subsequent transport to the plasma membrane.[12]
-
Membrane Stability: The long, saturated acyl chain of N-(hexacosanoyl)-sphinganine allows for strong van der Waals interactions with neighboring lipids, leading to the formation of highly ordered and stable membrane domains.[5]
Epidermal Barrier Function
The stratum corneum, the outermost layer of the epidermis, is rich in ceramides, which are essential for maintaining the skin's permeability barrier.[13][14] Very long-chain ceramides, including those with a C26 acyl chain, are critical components of the lamellar lipid structures in the intercellular space of the stratum corneum, preventing transepidermal water loss.[15] A reduction in the chain length of ceramides is associated with impaired skin barrier function in conditions like atopic dermatitis.[16]
Role in Disease
Dysregulation of very long-chain ceramide metabolism has been implicated in several diseases.
-
Neurodegenerative Disorders: Alterations in the levels of very long-chain ceramides have been observed in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][17][18] The ratio of very long-chain to long-chain ceramides in the blood has been proposed as a potential biomarker for dementia risk, with higher ratios of very long-chain ceramides appearing to be protective.[18][19] This is likely due to their importance in myelin sheath integrity.[11]
-
Metabolic Diseases: Changes in ceramide levels, including very long-chain species, are associated with metabolic disorders like insulin resistance and non-alcoholic fatty liver disease.[20]
-
Lysosomal Storage Diseases: Inherited defects in the enzymes responsible for sphingolipid degradation can lead to the accumulation of specific sphingolipids, including ceramides, resulting in lysosomal storage diseases such as Gaucher and Niemann-Pick disease.[19][21]
Experimental Methodologies
The study of N-(hexacosanoyl)-sphinganine requires robust methods for its extraction, purification, and quantification.
Extraction and Purification
A modified Bligh and Dyer method is commonly used for the extraction of total lipids, including very long-chain ceramides, from cells and tissues.[12][17]
Step-by-Step Protocol for Lipid Extraction:
-
Homogenization: Homogenize the tissue or cell pellet in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform and methanol (typically 1:2, v/v) to the homogenate.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as C17:0 dihydroceramide, to allow for accurate quantification.
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Collection of Organic Phase: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Purification (Optional): For complex samples, further purification can be achieved using silica gel column chromatography.[22]
Quantification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[11][17][23][24][25]
Key Parameters for HPLC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate ceramides based on their hydrophobicity, which is largely determined by the length of the acyl chain.[17][24]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[17]
-
Mass Spectrometry: Multiple reaction monitoring (MRM) is utilized for quantification. This involves selecting the precursor ion (the protonated molecule) and a specific product ion (the sphingoid base fragment) for detection.[25]
| Parameter | Typical Value |
| HPLC Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 4:3) with 0.1% formic acid and 10 mM ammonium acetate |
| Ionization Mode | Positive ESI |
| MRM Transition | m/z 680.7 → m/z 266.3 |
Conclusion and Future Perspectives
N-(hexacosanoyl)-sphinganine is a vital component of cellular membranes with emerging roles in a variety of signaling pathways and disease processes. Its unique properties, conferred by its very long acyl chain, underscore the importance of structural diversity within the ceramide family. Further research is needed to fully elucidate the specific functions of this and other very long-chain ceramides and to explore their potential as therapeutic targets and disease biomarkers. The methodologies outlined in this guide provide a robust framework for researchers to advance our understanding of these critical lipid molecules.
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